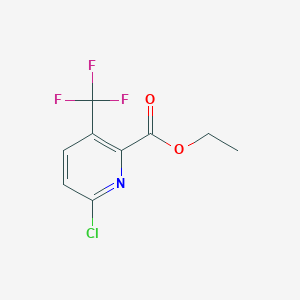

Ethyl 6-chloro-3-(trifluoromethyl)picolinate

CAS No.:

Cat. No.: VC18310463

Molecular Formula: C9H7ClF3NO2

Molecular Weight: 253.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClF3NO2 |

|---|---|

| Molecular Weight | 253.60 g/mol |

| IUPAC Name | ethyl 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-5(9(11,12)13)3-4-6(10)14-7/h3-4H,2H2,1H3 |

| Standard InChI Key | IEBIWBQNIVHZDE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=N1)Cl)C(F)(F)F |

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

Ethyl 6-chloro-3-(trifluoromethyl)picolinate (hypothetical structure based on analogs) belongs to the picolinate ester family, with the molecular formula CHClFNO and a molecular weight of 253.60 g/mol . Its core structure features:

-

A pyridine ring substituted with:

-

Chlorine at position 6

-

Trifluoromethyl (-CF) at position 3

-

Ethyl ester (-COOEt) at position 2

-

The electron-withdrawing effects of the -CF and chlorine groups significantly influence the compound’s reactivity and stability, as observed in related derivatives like ethyl 6-chloro-5-(trifluoromethyl)picolinate (CAS 850864-57-2) .

Comparative Structural Data

Table 1 summarizes key properties of analogous picolinate esters:

Synthetic Methodologies

General Synthesis of Halogenated Picolinates

The synthesis of ethyl 6-chloro-3-(trifluoromethyl)picolinate likely follows strategies analogous to those for positional isomers. For example, methyl 6-chloro-5-(trifluoromethyl)picolinate is synthesized via:

-

Chlorination: Treatment of a hydroxyl precursor with phosphoryl trichloride (POCl) at elevated temperatures .

-

Esterification: Subsequent neutralization and purification via column chromatography .

A proposed route for the target compound could involve:

-

Selective trifluoromethylation at position 3 using CFCu or similar reagents.

-

Chlorination at position 6 using POCl or N-chlorosuccinimide.

-

Esterification with ethanol under acidic conditions.

Challenges in Isomer-Specific Synthesis

Positioning substituents at the 3- and 6-positions introduces steric and electronic challenges distinct from the more common 5-CF/6-Cl derivatives. Industrial catalogs (e.g., ISKweb) highlight the prevalence of 2- and 4-position CF groups in commercial pyridine derivatives, suggesting that 3-substitution may require specialized directing groups or catalysts .

Physicochemical Properties and Reactivity

Stability and Solubility

-

Thermal Stability: Analogous compounds decompose above 200°C, with -CF groups enhancing thermal resistance .

-

Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic -CF group.

Spectroscopic Data (Hypothetical)

-

H NMR: Expected signals include:

-

F NMR: A singlet near δ -60 ppm for the -CF group.

Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Intermediates

Ethyl 6-chloro-3-(trifluoromethyl)picolinate may serve as a precursor for:

-

Kinase Inhibitors: The -CF group improves binding affinity to ATP pockets in kinase targets.

-

Anti-inflammatory Agents: Structural analogs show COX-2 inhibition via hydrophobic interactions.

Agrochemical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume